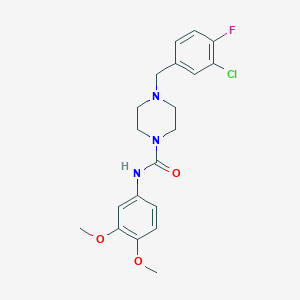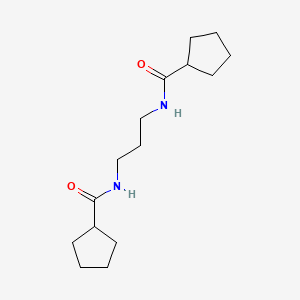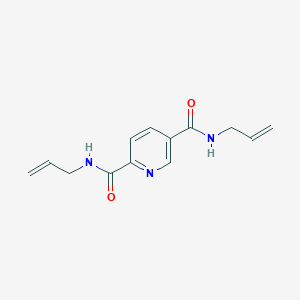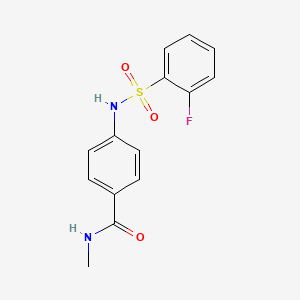![molecular formula C22H30N2O3S B10972122 1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B10972122.png)
1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the sulfonyl and methoxybenzyl groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the sulfonyl group via sulfonylation reactions using reagents such as sulfonyl chlorides.
Step 3: Attachment of the methoxybenzyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(2-FUROYL)PIPERAZINE
- 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE
Uniqueness
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H30N2O3S |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O3S/c1-22(2,3)19-7-11-21(12-8-19)28(25,26)24-15-13-23(14-16-24)17-18-5-9-20(27-4)10-6-18/h5-12H,13-17H2,1-4H3 |
InChI Key |
CBAJEBCVLNSZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10972048.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10972049.png)


![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10972068.png)
![6-Amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10972083.png)

![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-methylpropyl)benzamide](/img/structure/B10972096.png)
![2-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10972097.png)
![N-(3-acetylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10972098.png)
![1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10972100.png)
![N-(3,5-difluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10972102.png)

